molecular formula C30H14F39Sn B13116813 Tris(3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctyl)phenyltin

Tris(3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctyl)phenyltin

Cat. No.: B13116813
M. Wt: 1234.1 g/mol
InChI Key: CRDYKUQBKPHFNS-UHFFFAOYSA-N
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Description

Tris(3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctyl)phenyl tin is an organotin compound characterized by the presence of three 3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctyl groups attached to a phenyl tin core. This compound is notable for its unique chemical properties, particularly its high fluorine content, which imparts significant hydrophobicity and chemical stability.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Tris(3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctyl)phenyl tin typically involves the reaction of phenyl tin chloride with 3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctyl lithium or Grignard reagents. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The reaction conditions often include low temperatures to control the reactivity of the fluorinated reagents and to ensure the selective formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as distillation or recrystallization are employed to obtain high-purity Tris(3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctyl)phenyl tin.

Chemical Reactions Analysis

Types of Reactions

Tris(3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctyl)phenyl tin undergoes various chemical reactions, including:

    Substitution Reactions: The phenyl tin core can participate in nucleophilic substitution reactions, where the fluorinated groups can be replaced by other nucleophiles.

    Oxidation Reactions: The compound can be oxidized to form tin oxides or other oxidized derivatives.

    Reduction Reactions: Reduction of the compound can lead to the formation of lower oxidation state tin species.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include halides, alkoxides, and amines. The reactions are typically carried out in polar solvents such as tetrahydrofuran (THF) or dimethylformamide (DMF) under mild conditions.

    Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate are used under controlled conditions to prevent over-oxidation.

    Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed under anhydrous conditions.

Major Products Formed

    Substitution Reactions: Products include various substituted organotin compounds.

    Oxidation Reactions: Products include tin oxides and other oxidized tin species.

    Reduction Reactions: Products include lower oxidation state tin compounds.

Scientific Research Applications

Tris(3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctyl)phenyl tin has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and catalysis due to its unique reactivity and stability.

    Biology: Investigated for its potential use in biological assays and as a probe for studying biological systems.

    Medicine: Explored for its potential therapeutic applications, including as an anticancer agent or in drug delivery systems.

    Industry: Utilized in the production of specialty coatings, adhesives, and sealants due to its hydrophobic and chemically resistant properties.

Mechanism of Action

The mechanism of action of Tris(3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctyl)phenyl tin involves its interaction with molecular targets through its organotin core. The compound can bind to proteins and enzymes, potentially inhibiting their activity. The fluorinated groups enhance its ability to penetrate biological membranes, increasing its efficacy in biological applications. The pathways involved may include disruption of cellular processes and induction of oxidative stress.

Comparison with Similar Compounds

Similar Compounds

  • Tris(3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctyl)phosphonic acid
  • Tris(3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctyl)methacrylate
  • Tris(3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctyl)sulfonic acid

Uniqueness

Tris(3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctyl)phenyl tin is unique due to its organotin core, which imparts distinct chemical reactivity and biological activity compared to other fluorinated compounds. Its high fluorine content provides exceptional hydrophobicity and chemical stability, making it valuable in various applications.

Properties

Molecular Formula

C30H14F39Sn

Molecular Weight

1234.1 g/mol

InChI

InChI=1S/C30H14F39.Sn/c31-13(32,16(37,38)19(43,44)22(49,50)25(55,56)28(61,62)63)7-4-10-2-1-3-11(5-8-14(33,34)17(39,40)20(45,46)23(51,52)26(57,58)29(64,65)66)12(10)6-9-15(35,36)18(41,42)21(47,48)24(53,54)27(59,60)30(67,68)69;/h1-2H,4-9H2;

InChI Key

CRDYKUQBKPHFNS-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1CCC(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)CCC(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)CCC(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)[Sn]

Origin of Product

United States

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